2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid
Description
The exact mass of the compound this compound is 244.14230712 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[3-(methylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-11(7-13,12-4)5-8(14)15/h12H,5-7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXRUFGPGZUPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-{1-[(tert-butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid exhibit significant antimicrobial properties. The azetidine ring structure is known to enhance the activity against various bacterial strains. For instance, studies have shown that derivatives of azetidine can inhibit the growth of Gram-positive bacteria, making them potential candidates for antibiotic development .
Analgesic and Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory effects. The presence of a methylamino group is believed to contribute to these properties, which could be beneficial in developing new pain relief medications. In vivo studies are necessary to confirm these effects and determine the mechanisms involved .
Drug Development
Prodrug Strategies
The tert-butoxycarbonyl (Boc) group in the compound serves as a protective moiety that can be removed under physiological conditions, facilitating the release of the active drug. This characteristic is particularly useful in designing prodrugs that enhance bioavailability and reduce side effects .
Case Study: SB40929
A notable derivative of this compound, SB40929, has been investigated for its potential in treating neurodegenerative diseases. Research has shown that it can cross the blood-brain barrier effectively, providing a promising avenue for therapeutic interventions in conditions like Alzheimer's disease .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the formation of the azetidine ring and subsequent acylation processes. Modifications to the azetidine structure can yield derivatives with enhanced pharmacological profiles.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the secondary amine in the azetidine ring. Deprotection typically occurs under acidic conditions:
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Mechanism : Acidic hydrolysis cleaves the carbamate bond, releasing CO₂ and tert-butanol .
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Applications : Deprotection enables further functionalization of the azetidine nitrogen for coupling or alkylation .
Reactions of the Methylamino Group
The methylamino (-NHCH₃) substituent at the 3-position participates in nucleophilic and alkylation reactions:
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Key Insight : The methylamino group’s reactivity is modulated by the adjacent azetidine ring, which imposes steric constraints .
Carboxylic Acid Functionalization
The acetic acid sidechain undergoes typical carboxylic acid transformations:
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Mechanistic Note : Activation of the carboxylic acid (e.g., via chloride formation) is often required for nucleophilic substitution .
Azetidine Ring-Opening Reactions
The strained four-membered azetidine ring undergoes selective ring-opening under nucleophilic or acidic conditions:
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Kinetics : Ring-opening is slower compared to smaller rings (e.g., aziridines) due to reduced ring strain .
Photochemical and Thermal Stability
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Thermal Decomposition : Degrades above 200°C, releasing CO₂ (Boc group) and forming methylamine byproducts .
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UV Sensitivity : Prolonged UV exposure leads to radical-mediated cleavage of the azetidine ring .
Biological Activity and Derivatization
While not directly studied for this compound, structural analogs show:
Preparation Methods
Azetidine Ring Synthesis via Cyclization
The azetidine core is typically constructed through cyclization reactions. A common precursor, tert-butyl 3-iodoazetidine-1-carboxylate (CAS 1602349-46-1), undergoes acetoxylation in dimethyl sulfoxide (DMSO) with potassium acetate at 80°C, followed by hydrolysis to yield tert-butyl 3-hydroxyazetidine-1-carboxylate . Subsequent oxidation or functionalization introduces reactive sites for further modifications.
Reaction Conditions:
Introduction of the Acetic Acid Side Chain
The acetic acid moiety is introduced via alkylation or Michael addition. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate reacts with malonic acid derivatives under basic conditions to form the acetic acid side chain. Alternatively, 2-(1-Boc-azetidin-3-yl)acetic acid (CAS 183062-96-6) serves as a direct precursor.
Key Data:
Methylamino Group Incorporation
Reductive Amination
Reductive amination is a cornerstone for introducing the methylamino group. A ketone intermediate, such as 1-Boc-3-oxoazetidine , reacts with methylamine in the presence of sodium triacetoxyborohydride (STAB) to yield the methylamino derivative.
Procedure:
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Dissolve 1-Boc-3-oxoazetidine (1.0 eq.) in dichloromethane (DCM).
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Add methylamine (1.2 eq.) and STAB (1.5 eq.).
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Stir at room temperature for 24 hours.
Optimization Notes:
Direct Alkylation
Alternatively, 1-Boc-3-azetidineacetic acid (CAS 183062-96-6) undergoes alkylation with methyl iodide in the presence of a base like potassium carbonate. This method avoids intermediate isolation but requires stringent temperature control.
Reaction Schema:
Boc Protection and Final Assembly
Boc Group Stability
The Boc group is introduced early to protect the azetidine nitrogen during subsequent reactions. It is stable under acidic and neutral conditions but cleaved by trifluoroacetic acid (TFA) in later stages if required.
Critical Considerations:
Coupling Reactions
The final assembly often employs coupling agents like HATU or EDC to link the azetidine core with the acetic acid moiety. For example, 2-(1-Boc-azetidin-3-yl)acetic acid (CAS 183062-96-6) is activated with HATU and coupled to a methylamino-azetidine intermediate.
Yield Comparison:
Analytical Validation
Spectroscopy
Chromatography
Industrial-Scale Considerations
Cost-Effective Reagents
Suppliers like Hangzhou MolCore BioPharmatech (CAS 1697047-80-5) provide bulk intermediates, reducing synthesis costs.
Environmental Impact
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Solvent Recovery: DCM and methanol are recycled via distillation.
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Waste Management: STAB byproducts are neutralized with aqueous NaHCO₃.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-{1-[(tert-Butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid in laboratory settings?
- Methodological Answer :
- Use P95 (US) or P1 (EU) respirators for low-level exposure and OV/AG/P99 (US) or ABE1P3D (EU) respirators for higher protection during synthesis or handling .
- Wear protective gloves, clothing, and eye protection to avoid skin/eye contact. Store the compound under nitrogen at -18°C in tightly sealed containers to prevent degradation .
- Avoid contact with strong acids, bases, oxidizers, or reducers, as they may trigger incompatible reactions .
Q. How can researchers ensure the stability of this compound during experimental workflows?
- Methodological Answer :
- Maintain strict temperature control (e.g., -18°C storage) and inert atmospheres (N₂) to preserve the tert-butoxycarbonyl (Boc) protecting group, which is sensitive to hydrolysis or thermal decomposition .
- Monitor for decomposition products (e.g., toxic fumes during combustion) using gas chromatography-mass spectrometry (GC-MS) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Use ¹H/¹³C NMR to confirm the azetidine ring structure, Boc group integrity, and methylamino substitution. Cross-reference with computational models (e.g., density functional theory (DFT) for predicted chemical shifts) .
- High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (C₁₈H₂₃NO₄, MW 317.39 g/mol) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data for this compound?
- Methodological Answer :
- Employ reaction path search algorithms (e.g., quantum chemical calculations) to model tautomerism or conformational isomers that may cause discrepancies in NMR or IR spectra .
- Validate experimental data against simulated spectra from software like Gaussian or ORCA, adjusting solvent effects and temperature parameters .
Q. What strategies optimize the Boc deprotection step while minimizing side reactions?
- Methodological Answer :
- Test acidic conditions (e.g., trifluoroacetic acid in dichloromethane) under controlled temperatures (0–25°C) to cleave the Boc group without degrading the azetidine ring. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR .
- Compare kinetic data from computational simulations (e.g., transition state modeling) to experimental results to identify optimal deprotection pathways .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Methodological Answer :
- Use read-across models to predict toxicity based on structurally similar azetidine or Boc-protected analogs. Prioritize testing for aquatic toxicity (e.g., Daphnia magna assays) and biodegradability (OECD 301 guidelines) .
- Design degradation studies under UV light or oxidative conditions to identify persistent metabolites .
Key Research Challenges
- Synthetic Complexity : The azetidine ring’s strain and Boc group lability require precise temperature and atmosphere control during synthesis .
- Data Gaps : Limited toxicity and ecological data necessitate predictive modeling and targeted bioassays .
- Analytical Validation : Cross-disciplinary integration of experimental and computational data is critical for resolving spectral ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
